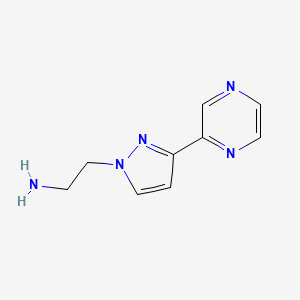
2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine
Vue d'ensemble
Description
2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is a heterocyclic compound that features both pyrazine and pyrazole rings. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of nitrogen atoms in the rings contributes to its unique chemical properties and reactivity.
Mécanisme D'action
Target of Action
It is known that pyrrolopyrazine derivatives, which include a pyrrole and a pyrazine ring, have exhibited various biological activities .
Mode of Action
It is known that pyrrolopyrazine derivatives have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can influence various biological activities
Result of Action
It is known that pyrrolopyrazine derivatives have shown a wide range of biological activities .
Analyse Biochimique
Biochemical Properties
2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit kinase inhibitory activity, which suggests its potential in regulating phosphorylation processes in cells . Additionally, this compound may interact with antimicrobial and antiviral proteins, contributing to its broad-spectrum biological activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its kinase inhibitory activity can affect signaling pathways that rely on phosphorylation, thereby altering gene expression and metabolic processes . This compound has also shown potential in affecting cell proliferation and apoptosis, making it a candidate for cancer research .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes. Its kinase inhibitory activity is a prime example, where it binds to the active site of kinases, preventing phosphorylation of target proteins . This inhibition can lead to changes in gene expression and cellular responses, highlighting its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s safety is compromised .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, affecting metabolic flux and metabolite levels. For instance, its interaction with cytochrome P450 enzymes can influence its biotransformation and clearance from the body . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s ability to cross cell membranes and reach target sites is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . For example, its localization in the nucleus may influence gene expression, while its presence in the cytoplasm can affect signaling pathways . Understanding these localization dynamics is vital for elucidating the compound’s mechanism of action and optimizing its therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazine and pyrazole derivatives.
Step-by-Step Synthesis:
Industrial Production Methods
Industrial production of 2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine may involve large-scale batch or continuous flow processes. Key considerations include:
Catalysts: Use of efficient and recyclable catalysts to minimize costs and environmental impact.
Reaction Conditions: Optimization of temperature, pressure, and solvent to maximize yield and purity.
Purification: Techniques such as crystallization, distillation, or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the pyrazine and pyrazole rings.
Reduction: Reduction reactions can modify the functional groups attached to the rings, such as converting nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation Products: N-oxides, hydroxylated derivatives.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated derivatives, alkylated or arylated compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its ability to interact with active sites.
Antimicrobial Activity: Exhibits activity against certain bacterial and fungal strains.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.
Diagnostics: Used in the development of diagnostic probes and imaging agents.
Industry
Materials Science: Incorporated into polymers and materials for enhanced properties such as conductivity and stability.
Agriculture: Potential use as a pesticide or herbicide due to its bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-(Pyrazin-2-yl)-1H-pyrazol-4-yl)ethan-1-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
2-(5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)ethan-1-amine: Contains an oxadiazole ring instead of a pyrazole ring.
Uniqueness
2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethan-1-amine is unique due to its specific arrangement of pyrazine and pyrazole rings, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(3-pyrazin-2-ylpyrazol-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-2-6-14-5-1-8(13-14)9-7-11-3-4-12-9/h1,3-5,7H,2,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZQWJSGQRYMPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C2=NC=CN=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-Difluorospiro[2.5]octan-6-amine hydrochloride](/img/structure/B1435029.png)

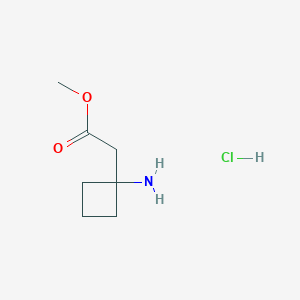
![3',3'-Difluoro-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]](/img/structure/B1435032.png)
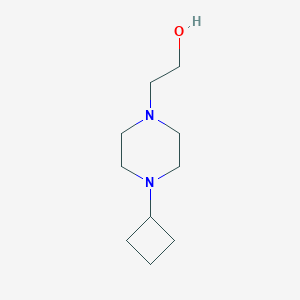
![2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-amine](/img/structure/B1435034.png)
![7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one](/img/structure/B1435038.png)
![1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one dihydrochloride](/img/structure/B1435040.png)
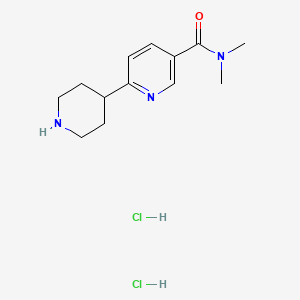
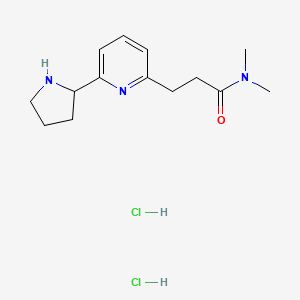
![4,6-Dimethyl-N-[5-(piperazin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]pyrimidin-2-amine dihydrochloride](/img/structure/B1435046.png)
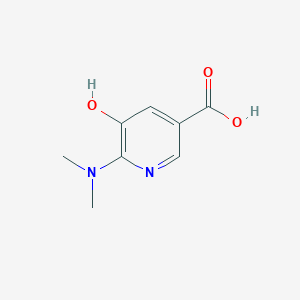
![2-Morpholin-2-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1435051.png)
